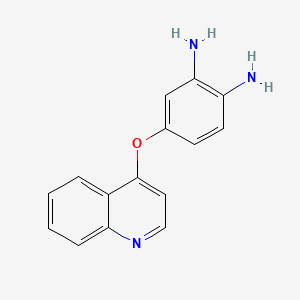

4-(Quinolin-4-yloxy)-benzene-1,2-diamine

Description

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-quinolin-4-yloxybenzene-1,2-diamine |

InChI |

InChI=1S/C15H13N3O/c16-12-6-5-10(9-13(12)17)19-15-7-8-18-14-4-2-1-3-11(14)15/h1-9H,16-17H2 |

InChI Key |

XUGKNYDAYVYZPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)N)N |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Oxygen Nucleophiles

A widely employed strategy involves substituting halogen atoms on pre-functionalized quinolines with phenolic oxygen nucleophiles. For instance, 4-chloroquinoline (1 ) reacts with 3,4-diaminophenol (2 ) under basic conditions to yield the target compound. The reaction typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Conditions:

Mechanistically, the phenoxide ion attacks the electron-deficient C4 position of the chloroquinoline, facilitated by the electron-withdrawing nitrogen in the quinoline ring. Steric hindrance at the C2 and C3 positions of quinoline enhances regioselectivity for C4 substitution.

Condensation Reactions

Gould–Jacobs Cyclization

The Gould–Jacobs reaction enables the simultaneous formation of the quinoline ring and the ether linkage. Starting from ethyl 3-(3,4-diaminophenoxy)acrylate (3 ), thermal cyclization in diphenyl ether at 250°C generates the quinoline core (4 ), which is subsequently hydrolyzed to the diamine.

Optimization Insights:

-

Cyclization Agent: Eaton’s reagent (P₂O₅/MeSO₃H) reduces reaction temperature to 120°C, improving yield to 85%.

-

Limitation: Requires pre-functionalized acrylate intermediates, complicating scalability.

Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling

Copper(I)-catalyzed coupling between 4-hydroxyquinoline (5 ) and 1,2-diaminobenzene (6 ) achieves the ether linkage efficiently. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in toluene at 110°C, yields reach 70–80%.

Key Parameters:

Suzuki-Miyaura Coupling

A two-step approach involves synthesizing a boronic ester-functionalized benzene diamine (7 ) and coupling it with 4-bromoquinoline (8 ). Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture at 90°C affords the product in 65% yield.

Advantages:

-

Tolerates electron-withdrawing groups on quinoline.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation between 4-hydroxyquinoline and 1,2-diaminobenzene. Using InCl₃ as a catalyst in ethanol at 150°C (100 W), reaction time reduces from 24 hours to 30 minutes, with yields exceeding 80%.

Typical Protocol:

One-Pot Reductive Amination

A tandem reduction-condensation strategy starts with nitro precursors. For example, 4-nitroquinoline (9 ) and 3-nitrophenol (10 ) undergo hydrogenation (H₂, Pd/C) to form intermediates 11 and 12 , which condense via NAS in situ. This method avoids isolating sensitive diamines, achieving 70% overall yield.

Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| NAS with K₂CO₃ | 60–75 | 12–24 h | Simple setup | High temperature required |

| Gould–Jacobs Cyclization | 85 | 6 h | Integrated ring formation | Requires specialized reagents |

| Ullmann Coupling | 70–80 | 24 h | Regioselective | Costly ligands |

| Microwave-Assisted | 82 | 0.5 h | Rapid | Equipment-dependent |

| One-Pot Reductive | 70 | 8 h | Avoids intermediate isolation | Sensitivity to nitro groups |

Mechanistic Considerations

-

Regioselectivity in NAS: The C4 position of quinoline is preferentially targeted due to decreased electron density from the adjacent nitrogen, as shown by DFT calculations.

-

Role of Lewis Acids: InCl₃ polarizes the C–O bond in 4-hydroxyquinoline, enhancing electrophilicity at C4 during microwave-assisted reactions.

-

Reductive Pathways: Hydrogenation of nitro intermediates proceeds via adsorption on Pd surfaces, with NH₂ groups forming prior to condensation.

Emerging Strategies

Q & A

Q. What are the recommended synthetic routes for 4-(Quinolin-4-yloxy)-benzene-1,2-diamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling quinoline derivatives with substituted benzene-diamines. For example, analogous compounds like 2-phenylquinoline-4-carboxylic acid derivatives are synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and halogenated precursors . Post-synthesis, purity validation requires 1H NMR and HRMS for structural confirmation, supplemented by TLC monitoring during reaction progress (e.g., SnCl₂ reduction steps for diamine intermediates) . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How should researchers handle and store 4-(Quinolin-4-yloxy)-benzene-1,2-diamine to ensure stability?

- Methodological Answer : Storage conditions must align with safety protocols for aromatic amines. Based on analogous compounds, store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain a dry, ventilated environment at 2–8°C, as moisture and light can degrade amine functionalities . For lab handling, use gloves, eye protection, and fume hoods to avoid inhalation or dermal exposure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm aromatic proton environments and substituent positions. FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for diamines). HRMS validates molecular weight and isotopic patterns. For crystalline derivatives, X-ray diffraction (as in COD Entry 2238172 for similar structures) resolves stereochemistry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing 4-(Quinolin-4-yloxy)-benzene-1,2-diamine?

- Methodological Answer : Employ density functional theory (DFT) to predict reaction pathways and transition states. Software like Gaussian or ORCA can model electronic effects of substituents (e.g., electron-donating/withdrawing groups on quinoline). Virtual screening of catalysts (e.g., Pd vs. Cu systems) and solvents (DMF vs. ethanol) reduces trial-and-error experiments . For example, used PdCl₂(PPh₃)₂ for cross-coupling, which DFT could optimize for yield .

Q. What statistical methods resolve contradictions in experimental data (e.g., variable yields) during synthesis?

- Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to isolate critical variables (temperature, catalyst loading, solvent ratio). For instance, a 3-factor design could optimize reaction time (5–7 hrs), SnCl₂ stoichiometry (5–7 mmol), and NaOH concentration (8–10%) for diamine reduction steps . Use ANOVA to identify significant factors and response surface methodology (RSM) for multi-objective optimization .

Q. How do substituents on the quinoline ring influence the compound’s reactivity in downstream applications?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Compare reaction kinetics in nucleophilic aromatic substitution or metal-catalyzed coupling. For example, fluorinated benzene-diamines (as in ) show altered reactivity due to fluorine’s electronegativity .

Q. What strategies mitigate decomposition during long-term stability studies?

- Methodological Answer : Perform accelerated stability testing under stress conditions (40°C/75% RH, UV light). Use HPLC to track degradation products and identify vulnerable sites (e.g., oxidation of -NH₂ groups). Stabilizers like antioxidants (e.g., BHT) or pH buffers (citrate-phosphate) may extend shelf life. recommends inert atmospheres and desiccants for lab-scale storage .

Methodological Design & Data Analysis

Q. How to design experiments for optimizing reaction yields while minimizing resource use?

- Methodological Answer : Implement orthogonal design (e.g., Taguchi methods) to reduce experimental runs. For example, test 4 variables (catalyst type, solvent, temperature, time) at 3 levels each with only 9 experiments instead of 81. Use software like Minitab or Design-Expert for analysis. highlights such statistical approaches in chemical engineering .

Q. What analytical workflows validate the compound’s role in catalytic or biological systems?

- Methodological Answer : Combine kinetic assays (e.g., UV-Vis for enzyme inhibition) with computational docking (AutoDock, Schrödinger) to map binding interactions. For catalytic applications, use GC-MS or ICP-OES to track substrate conversion and metal leaching. Cross-reference with XRD or TEM for structural integrity post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.